molecular formula C10H10N2O3 B8058822 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B8058822
M. Wt: 206.20 g/mol
InChI Key: YJHNHLGDYGDGBK-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring a fused isoindole core with a saturated five-membered ring. Its structure includes:

  • Ethyl group at position 2, enhancing hydrophobicity and influencing membrane permeability .
  • Nitro group (-NO₂) at position 6, an electron-withdrawing substituent that modulates electronic properties and reactivity.

This compound’s nitro group and ethyl substituent differentiate it from related isoindolinones, which exhibit diverse pharmacological activities depending on substituent type and position.

Properties

IUPAC Name

2-ethyl-6-nitro-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-11-6-7-3-4-8(12(14)15)5-9(7)10(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHNHLGDYGDGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of phthalic anhydride with primary amines, followed by nitration and reduction steps. One common method includes:

    Condensation: Phthalic anhydride reacts with ethylamine under reflux conditions to form the intermediate.

    Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Reduction: The final step involves the reduction of the nitro group to form the desired isoindoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted isoindolines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one exhibits significant antibacterial properties against various strains, including multidrug-resistant bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 0.03125 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. In vitro studies demonstrated its effectiveness against breast cancer cells by activating caspase pathways leading to cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation. It can influence the expression of pro-inflammatory factors such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .

Neuropharmacology

Due to its structural similarity to natural alkaloids, this compound is being explored for its role in neurological disorders. It has shown potential as an acetylcholinesterase inhibitor, which could have implications for treating diseases like Alzheimer's .

Material Science

In material science, this compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor the properties of resulting materials for applications in sensors or organic electronics .

Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against Acinetobacter baumannii, revealing it as a potent inhibitor with favorable pharmacokinetic properties. The study highlighted the need for further investigation into its mechanism of action and potential clinical applications .

Cancer Research

In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through caspase activation pathways. This suggests potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Compound Name Substituents Key Properties
2-Ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one 2-ethyl, 6-nitro Nitro group confers electron-withdrawing effects; ethyl enhances hydrophobicity .
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one (CAS 1234616-17-1) 2-ethyl, 6-amino Amino group (-NH₂) is electron-donating, increasing solubility and altering bioactivity .
7-Nitro-2,3-dihydro-1H-isoindol-1-one (CAS 169044-97-7) 7-nitro Nitro at position 7 vs. 6 alters aromatic ring electronics and binding interactions .
Chlorthalidone 3-hydroxy, chloro substituents Diuretic activity via 3-hydroxy and thiazide-like structure; thioxo analogs studied .
7-Methoxyisoindolin-1-one 7-methoxy Methoxy group (-OMe) is electron-donating, improving solubility .

Key Findings :

  • Nitro vs.
  • Positional Isomerism : The 6-nitro derivative (target) and 7-nitro analog (CAS 169044-97-7) differ in nitro placement, which could influence steric interactions in biological targets .

Pharmacological Activities

  • 5-HT1A Receptor Binding : Compound 9 (2-ethyl with piperazine chain) shows high affinity for 5-HT1A receptors, highlighting the role of alkyl chains in receptor interaction .
  • Cardiovascular Activity: Compound 12 (5,6-dimethoxy, methylamino-propyl) induces cardiovascular effects, emphasizing substituent complexity in modulating activity .
  • Diuretic Action: Chlorthalidone’s 3-hydroxy group is critical for diuretic function, whereas nitro or amino groups may redirect activity toward other pathways .

Research Implications

  • Structure-Activity Relationships (SAR) : The ethyl group’s hydrophobicity and nitro’s electronic effects make the target compound a candidate for CNS or antimicrobial applications, pending further assays.
  • Comparative Solubility: Nitro derivatives generally exhibit lower solubility than amino or methoxy analogs, impacting formulation strategies .
  • Synthetic Challenges : Regioselective functionalization (e.g., nitration at position 6) requires optimization to avoid positional isomers .

Biological Activity

2-Ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is an isoindoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules, which enhances its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and an ethyl substituent on the isoindole framework. The presence of these functional groups contributes to its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number1256961-20-2
Molecular FormulaC11H12N2O2
Molecular Weight204.23 g/mol

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Anti-inflammatory Activity : Studies have shown that isoindole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .
  • Neuroprotective Effects : The compound has been investigated for its potential in neuroprotection, particularly in models of neurodegenerative diseases. It appears to inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, it has shown selective toxicity towards ovarian cancer cell lines while sparing normal cells .

Research Findings

Several studies have explored the biological activity of this compound:

Case Study: Anti-Alzheimer Activity

A study highlighted the efficacy of isoindole derivatives in inhibiting acetylcholinesterase (AChE), which plays a crucial role in Alzheimer's pathology. The compound demonstrated IC50 values comparable to known AChE inhibitors, suggesting its potential as a therapeutic agent for cognitive disorders .

Case Study: Anticancer Activity

In vitro assays revealed that this compound exhibited significant cytotoxicity against SKOV3 ovarian cancer cells with a GI50 of approximately 13.14 μM. This was coupled with a CC50 value of 53.50 μM on normal Wi38 cells, indicating a favorable selectivity ratio .

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